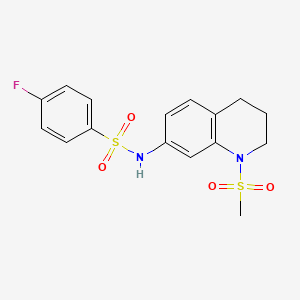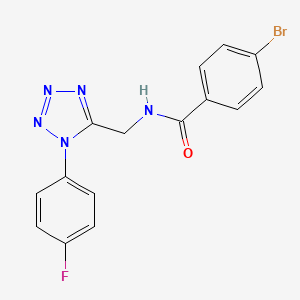![molecular formula C19H21ClN6O3 B11261006 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261006.png)
3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe 2-chloro-4-nitrobenzoyle et un cycle pyridazine substitué par un groupe pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du dérivé pipérazine en faisant réagir la pipérazine avec le chlorure de 2-chloro-4-nitrobenzoyle dans des conditions basiques. L'intermédiaire résultant est ensuite mis à réagir avec la 6-chloropyridazine en présence d'une base pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de criblage à haut débit pour identifier les meilleurs catalyseurs et solvants, ainsi que le développement de procédés à flux continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Réduction : Le composé peut être réduit à l'aide d'hydrogénation ou d'autres agents réducteurs.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : On peut utiliser de l'hydrogène gazeux avec un catalyseur au palladium ou du borohydrure de sodium.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base.
Principaux produits
Oxydation : Conversion du groupe nitro en groupe nitroso ou amine.
Réduction : Formation du dérivé amine correspondant.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les voies exactes et les interactions moléculaires impliquées.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine peut être comparé à d'autres composés similaires tels que :
Dérivés de 3-(pipérazin-1-yl)-1,2-benzothiazole : Ces composés présentent également un cycle pipérazine et ont été étudiés pour leur activité antibactérienne.
Dérivés du chlorure de 4-nitrobenzoyle : Ces composés partagent le groupe nitrobenzoyle et sont utilisés dans diverses applications de synthèse.
Le caractère unique de 3-[4-(2-Chloro-4-nitrobenzoyl)pipérazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des applications diverses dans différents domaines de la recherche.
Propriétés
Formule moléculaire |
C19H21ClN6O3 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(2-chloro-4-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN6O3/c20-16-13-14(26(28)29)3-4-15(16)19(27)25-11-9-24(10-12-25)18-6-5-17(21-22-18)23-7-1-2-8-23/h3-6,13H,1-2,7-12H2 |
Clé InChI |
GGUXTPRECVPWLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


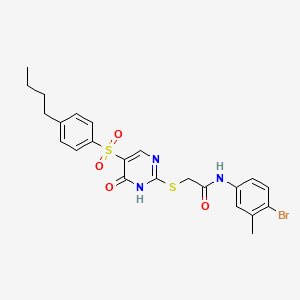
![N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260936.png)
![N-(2-chlorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11260937.png)
![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)
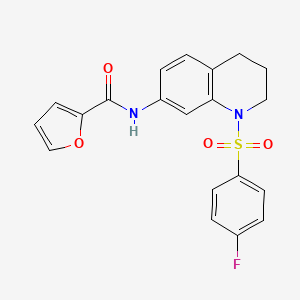
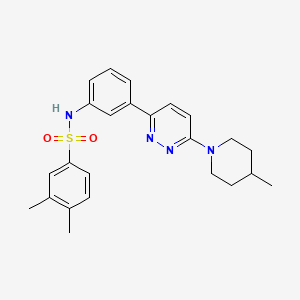
![N-(3-chloro-2-methylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260962.png)
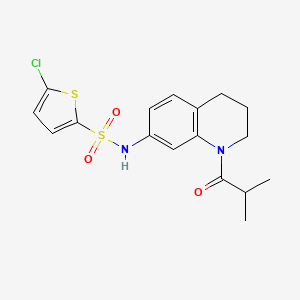
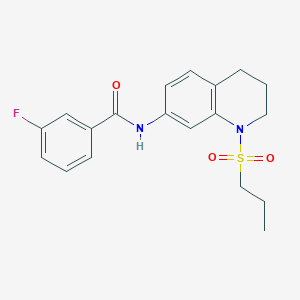
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260981.png)
